rel-Methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate
Description
This compound features a benzo[d]imidazole core substituted at three critical positions:
- Position 2: A 4-(trifluoromethoxy)phenylamino group, contributing to metabolic stability and target affinity.
- Position 5: A methyl propanoate ester linked via a propyl chain, likely acting as a prodrug to improve bioavailability. The "rel" designation indicates relative stereochemistry at the cyclohexyl substituent.
Properties
Molecular Formula |
C27H32F3N3O3 |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
methyl 3-[2-[4-(trifluoromethoxy)anilino]-1-[(1R,5R)-3,3,5-trimethylcyclohexyl]benzimidazol-5-yl]propanoate |
InChI |
InChI=1S/C27H32F3N3O3/c1-17-13-20(16-26(2,3)15-17)33-23-11-5-18(6-12-24(34)35-4)14-22(23)32-25(33)31-19-7-9-21(10-8-19)36-27(28,29)30/h5,7-11,14,17,20H,6,12-13,15-16H2,1-4H3,(H,31,32)/t17-,20+/m0/s1 |
InChI Key |
DGMNKGJNFMPOBU-FXAWDEMLSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CC(C1)(C)C)N2C3=C(C=C(C=C3)CCC(=O)OC)N=C2NC4=CC=C(C=C4)OC(F)(F)F |
Canonical SMILES |
CC1CC(CC(C1)(C)C)N2C3=C(C=C(C=C3)CCC(=O)OC)N=C2NC4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-Methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Trifluoromethoxy Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl phenyl sulfone under photoredox conditions.
Attachment of the Propanoate Ester: This can be done through esterification reactions using appropriate alcohols and acids.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core.
Reduction: Reduction reactions can occur at the nitro groups if present.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen functionalities, while substitution reactions could introduce various nucleophiles into the aromatic ring.
Scientific Research Applications
rel-Methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of trifluoromethoxy groups on biological activity.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.
Mechanism of Action
The mechanism of action of rel-Methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and selectivity through electronic and steric effects. The benzimidazole core is known to interact with various biological targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares key structural and physicochemical attributes of the target compound with analogs from the literature:
Key Differentiators
- Prodrug Potential: The methyl propanoate ester is unique among analogs, offering tunable hydrolysis to a carboxylic acid active form.
- Metabolic Stability : The trifluoromethoxy group resists oxidative metabolism, similar to , but the absence of tetrazole (prone to glucuronidation) may extend half-life.
Biological Activity
Rel-Methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate, identified by its CAS number 2448415-75-4, is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 571.7 g/mol. Its structure features a trifluoromethoxy group attached to a phenyl ring, an amino group, and a benzimidazole moiety, which are known to contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound suggests it may exhibit various pharmacological effects. The following sections summarize key findings from recent studies.
Anticancer Activity
Several studies have indicated that compounds with similar structures show promising anticancer properties. For instance:
- In vitro studies demonstrated that related benzimidazole derivatives inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
- Mechanism of action : It is hypothesized that the trifluoromethoxy group enhances the compound's ability to penetrate cell membranes and interact with intracellular targets, potentially inhibiting key signaling pathways involved in tumor growth .
Enzymatic Inhibition
Research has shown that compounds containing benzimidazole moieties often act as enzyme inhibitors:
- Target Enzymes : The compound may inhibit specific kinases or proteases involved in cancer progression and metastasis.
- Case Study : A study on structurally similar compounds revealed significant inhibitory effects on protein kinases associated with tumor growth .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The presence of lipophilic groups suggests good absorption characteristics.
- Metabolism : Preliminary studies indicate that the compound undergoes hepatic metabolism, which may affect its bioavailability.
- Toxicity : Toxicological assessments are necessary to determine safe dosage levels; however, initial findings suggest low toxicity profiles compared to other chemotherapeutic agents .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 2448415-75-4 |
| Molecular Formula | C27H36F3N3O3S2 |
| Molecular Weight | 571.7 g/mol |
| Anticancer Activity | Induces apoptosis in cancer cells |
| Enzyme Inhibition Potential | Yes (specific kinases/proteases) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
